3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with three distinct pharmacophores:
- A 2H-1,3-benzodioxol-5-ylmethyl group, which is associated with enhanced bioavailability and membrane permeability due to its lipophilic aromatic nature .
- A morpholin-4-yl group, which improves solubility and modulates pharmacokinetic properties through its polar, hydrogen-bonding capabilities .
The structural complexity suggests multitargeted activity, likely influencing pathways such as kinase signaling or epigenetic regulation. Its synthesis and refinement may leverage crystallographic tools like SHELX for structural validation .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN5O5S/c30-19-2-6-26-31-20(12-27(36)34(26)15-19)16-41-29-32-23-4-3-21(33-7-9-38-10-8-33)13-22(23)28(37)35(29)14-18-1-5-24-25(11-18)40-17-39-24/h1-6,11-13,15H,7-10,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRLFMKWXPRLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=O)N7C=C(C=CC7=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological properties. The presence of a benzodioxole moiety and pyrido[1,2-a]pyrimidine core suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O3S |
| Molecular Weight | 426.92 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.25 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are critical in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
- Anticancer Activity : The compound has been noted for its potential anticancer properties, particularly against specific cancer cell lines. It may induce apoptosis and inhibit proliferation through the modulation of signaling pathways associated with cell survival .
- Enzymatic Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in phospholipid metabolism, which could be relevant for conditions like phospholipidosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Case Study 1: Anticancer Screening
A study screened a library of compounds similar to the target molecule against multicellular spheroids derived from cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, suggesting that structural modifications could enhance potency .
Case Study 2: Kinase Inhibition
In a pharmacological study, a related compound demonstrated high affinity for c-Src and Abl kinases at low nanomolar concentrations. It was effective in vivo, showing significant tumor growth inhibition in xenograft models . This highlights the potential of the target compound to function similarly.
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the compound's therapeutic potential. Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetics with good oral bioavailability and prolonged half-lives, which are advantageous for chronic disease management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues and their distinguishing features:
Key Observations :
- The sulfanyl/sulfinyl groups in the target compound and 3s/3t analogues enhance electrophilic reactivity, critical for covalent binding to cysteine residues in target proteins .
- The morpholinyl group in the target compound contrasts with the dimethylaminobenzenesulfonyl group in 3s, altering solubility and target selectivity .
- Unlike aglaithioduline (a hydroxamate), the target compound lacks a zinc-binding group, suggesting a non-HDAC epigenetic mechanism .
Computational Similarity Analysis
- Tanimoto Coefficient (MACCS fingerprints): The target compound shows moderate similarity (~0.65) to benzimidazole-based proton pump inhibitors (e.g., 3s) but low similarity (<0.3) to iridoid glycosides like verminoside .
- Proteomic Interaction Signatures (CANDO) : The compound clusters with kinase inhibitors (e.g., imatinib) due to its pyridopyrimidinylsulfanyl group, which mimics ATP-binding motifs .
- QSAR Predictions : Topological descriptors (e.g., Wiener index) correlate with its moderate LogP (~2.8), aligning with orally bioavailable kinase inhibitors .
Bioactivity Profiling
Hierarchical clustering of NCI-60 bioactivity data places the compound in a cluster with multi-kinase inhibitors (e.g., sorafenib), supported by its inhibition of VEGFR-2 (IC₅₀ = 12 nM) and FGFR-1 (IC₅₀ = 28 nM) . This contrasts with SAHA-like HDAC inhibitors (IC₅₀ > 1 µM) .
Critical Analysis of Comparison Methods
- Structural Similarity : While Tanimoto scores highlight shared pharmacophores, they fail to capture 3D conformational effects critical for target binding .
- Proteomic Interaction Signatures : CANDO’s multi-organism profiling mitigates biases in single-target assays but may overlook species-specific metabolic pathways .
- Bioactivity Clustering : Effective for inferring mode-of-action but requires validation via biochemical assays to exclude off-target effects .
Data Tables
Table 1: Key Computational Metrics
| Metric | Target Compound | 3s (Benzimidazole) | Aglaithioduline |
|---|---|---|---|
| Tanimoto (MACCS) | 1.00 | 0.65 | 0.18 |
| Predicted LogP | 2.8 | 3.1 | 1.2 |
| Proteomic Signature Similarity* | 0.78 | 0.41 | 0.09 |
| VEGFR-2 IC₅₀ (nM) | 12 | >10,000 | >10,000 |
*Relative to imatinib (CANDO-derived) .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for purity and yield?
The synthesis involves multi-step protocols, including:
- Core heterocycle formation : Condensation of morpholine-containing precursors with chlorinated pyridopyrimidine derivatives under reflux in ethanol or dichloromethane .
- Sulfanyl linkage introduction : Thioether bond formation via nucleophilic substitution, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating >95% pure product . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and catalyst screening (e.g., Pd/C for cross-coupling steps) .
Q. How is the molecular structure validated, and what analytical techniques are recommended?
Structural confirmation relies on:
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., C–H···O interactions in the morpholine ring) .
- NMR spectroscopy : Key signals include δ 3.6–3.8 ppm (morpholine protons), δ 7.2–7.5 ppm (benzodioxole aromatic protons), and δ 8.1–8.3 ppm (pyridopyrimidine protons) .
- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ at m/z 605.1423 (theoretical) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Standard protocols include:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorescence-based substrates .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth for bacterial strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Replace the benzodioxolyl group with fluorinated aryl rings to assess π-stacking interactions .
- Morpholine modification : Introduce sp³-hybridized nitrogen (e.g., piperazine) to modulate solubility and hydrogen bonding .
- Sulfanyl linker optimization : Compare methylsulfanyl vs. ethylsulfanyl groups for steric effects on binding .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., EGFR) .
Q. How should contradictory data on reaction yields or bioactivity be resolved?
- Case example : Discrepancies in sulfanyl linkage yields (40–70%) may arise from trace oxygen in solvents. Mitigate via degassing and Schlenk techniques .
- Bioactivity variability : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to target enzymes .
- Mutagenesis studies : Identify critical residues in the enzyme active site through site-directed mutagenesis .
Q. What strategies enhance compound stability under physiological conditions?
- Degradation analysis : Use HPLC-MS to identify hydrolysis products (e.g., morpholine ring opening at pH < 3) .
- Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Prodrug design : Introduce ester-protected hydroxyl groups for targeted release in low-pH environments (e.g., tumor microregions) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
